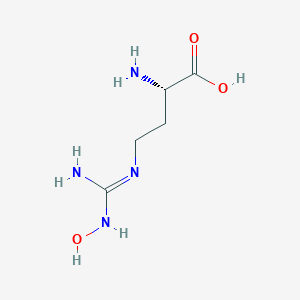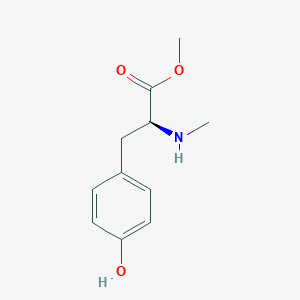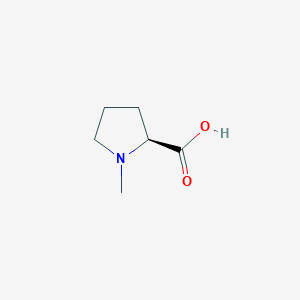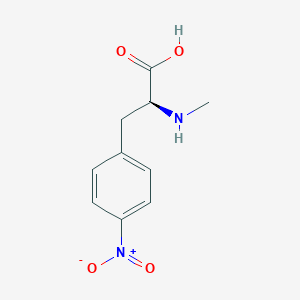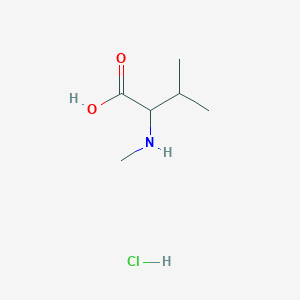
Melphalanhydrochlorid
Übersicht
Beschreibung
- Es kann oral oder intravenös verabreicht werden.
Wissenschaftliche Forschungsanwendungen
Chemie: Wird als Modellverbindung für die Untersuchung von Alkylierungsmitteln und deren Auswirkungen auf Biomoleküle verwendet.
Biologie: Untersucht auf seine Auswirkungen auf Zellwachstum, DNA-Reparatur und Apoptose.
Medizin: Wesentlich in Krebsbehandlungsprotokollen, insbesondere für die hämatopoetische Stammzelltransplantation.
Industrie: In der pharmazeutischen Forschung und Entwicklung eingesetzt.
Wirkmechanismus
DNA- und RNA-Interferenz: Melphalan interferiert mit der DNA- und RNA-Synthese, indem es kovalente Quervernetzungen mit Nukleinsäuren bildet.
Molekularziele: Zielt hauptsächlich auf sich schnell teilende Zellen ab, einschließlich Krebszellen.
Beteiligte Signalwege: Alkylierung stört die DNA-Replikation und -Transkription, was zum Zelltod führt.
Wirkmechanismus
Target of Action
Melphalan hydrochloride primarily targets DNA within cells . It belongs to the class of drugs known as alkylating agents, which inhibit DNA and RNA synthesis, causing the death of both dividing and non-dividing tumor cells .
Mode of Action
Melphalan hydrochloride works by chemically altering the DNA nucleotide guanine through a process called alkylation . This alkylation damages the DNA of cells, which prevents them from dividing and causes them to die . Since cancer cells divide faster than healthy cells, cancer cells are more sensitive to this damage .
Biochemical Pathways
Melphalan hydrochloride disrupts DNA synthesis or transcription, which are functions necessary for cells to survive . By interfering with these processes, melphalan hydrochloride slows or stops the growth of cancer cells in the body .
Pharmacokinetics
The bioavailability of melphalan hydrochloride when taken orally ranges from 25–89% . It undergoes hydrolysis to inactive metabolites . The elimination half-life of melphalan hydrochloride is approximately 1.5 ± 0.8 hours , and it is excreted through the kidneys .
Result of Action
The primary result of melphalan hydrochloride’s action is the death of both dividing and non-dividing tumor cells . This leads to a slowdown or cessation of the growth of cancer cells in the body . Severe bone marrow suppression with resulting infection or bleeding may occur .
Action Environment
The action, efficacy, and stability of melphalan hydrochloride can be influenced by various environmental factors. For instance, renal impairment has a higher impact in increasing melphalan exposure compared with obesity . Additionally, the drug should be handled carefully to avoid inhalation of dust from the spilled material .
Biochemische Analyse
Biochemical Properties
Melphalan hydrochloride is believed to be taken up by tumor cells via a neutral amino acid active pathway shared by leucine . It binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription . This action affects cells that divide rapidly, such as cancer cells and cells of the bone marrow .
Cellular Effects
Melphalan hydrochloride’s cytotoxicity is related to the extent of its interstrand cross-linking with DNA . It is active against both resting and rapidly dividing tumor cells . In multiple myeloma cells, it has been observed to cause a metabolic switch conforming to the Warburg effect (aerobic glycolysis), and an elevated oxidative stress response mediated by VEGF/IL8-signaling .
Molecular Mechanism
Melphalan hydrochloride chemically alters the DNA nucleotide guanine through alkylation, and causes linkages between strands of DNA . This chemical alteration inhibits DNA synthesis and RNA synthesis, functions necessary for cells to survive . These changes cause cytotoxicity in both dividing and non-dividing tumor cells .
Temporal Effects in Laboratory Settings
Melphalan hydrochloride is eliminated from plasma primarily by chemical hydrolysis to monohydroxymelphalan and dihydroxymelphalan . Aside from these hydrolysis products, no other melphalan metabolites have been identified .
Dosage Effects in Animal Models
In animal models, potentially active levels of melphalan hydrochloride after superselective ophthalmic artery infusion were achieved in the vitreous . Low systemic exposure was found in animals and children . Doses greater than 0.48 mg/kg, given for bilateral tandem infusions, were associated with significantly higher plasma levels and increased risk of neutropenia .
Metabolic Pathways
Melphalan hydrochloride is involved in the metabolic pathway of DNA synthesis and RNA synthesis . It chemically alters the DNA nucleotide guanine through alkylation, which inhibits these synthesis processes .
Transport and Distribution
The volume of distribution of melphalan hydrochloride ranges from approximately 35.5 to 185.7 L/m² . Penetration into cerebrospinal fluid is low . Serum albumin is the major binding protein, accounting for approximately 40% to 60% of the plasma protein binding, while α1-acid glycoprotein accounts for about 20% of the plasma protein binding .
Subcellular Localization
Melphalan hydrochloride, being an alkylating agent, primarily interacts with DNA within the nucleus of the cell . It binds at the N7 position of guanine and induces inter-strand cross-links in DNA, disrupting DNA synthesis or transcription .
Vorbereitungsmethoden
Synthesewege: Melphalan wird durch Alkylierung von L-Phenylalanin mit Stickstofflost (Bis(2-chlorethyl)amin) synthetisiert.
Reaktionsbedingungen: Die Reaktion findet typischerweise unter wasserfreien Bedingungen unter Verwendung geeigneter Lösungsmittel statt.
Industrielle Produktion: Melphalan wird im industriellen Maßstab hergestellt, um hohe Reinheit und Qualität zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionen: Melphalan unterliegt aufgrund seiner Stickstofflost-Funktionsgruppen Reaktionen.
Häufige Reagenzien: Stickstofflost, L-Phenylalanin und geeignete Lösungsmittel.
Hauptprodukte: Das Hauptprodukt ist Melphalan selbst, das kovalente Bindungen mit DNA und RNA bildet.
Vergleich Mit ähnlichen Verbindungen
Einzigartigkeit: Die Stickstofflost-Struktur von Melphalan unterscheidet es von anderen Alkylierungsmitteln.
Ähnliche Verbindungen: Mechlorethamin, Cyclophosphamid und Chlorambucil sind verwandte Verbindungen.
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUYBRCCFUEMLH-YDALLXLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872785 | |
| Record name | Melphalan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL) | |
| Record name | MELPHALAN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
3223-07-2 | |
| Record name | Melphalan hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3223-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Melphalan hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003223072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Melphalan hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8806 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Melphalan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MELPHALAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXP4V453T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



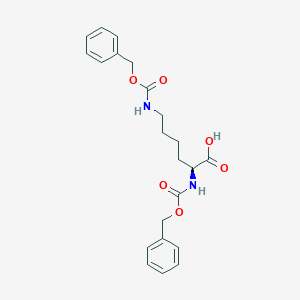


![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
